Journal Name:Plasma Chemistry and Plasma Processing
Journal ISSN:0272-4324
IF:3.337
Journal Website:http://www.springer.com/physics/classical+continuum+physics/journal/11090
Year of Origin:1981
Publisher:Springer New York
Number of Articles Per Year:78
Publishing Cycle:Quarterly
OA or Not:Not
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2021-06-08 , DOI: 10.1039/D1QM00546D
Ammonia (NH3) is an important chemical for human beings; however, the majority of NH3 is produced by the energy-intensive and environmentally unfriendly Haber–Bosch process. The electrocatalytic N2 reduction reaction (NRR) under mild conditions is a promising candidate for replacing the conventional Haber–Bosch process. Nevertheless, competition between the H2 evolution reaction (HER) and the NRR results in a low NRR performance (that is, a low faradaic efficiency and a low NH3 yield rate). In this review, several NRR mechanisms have been summarized: dissociative/associative, Mars–van Krevelen, and surface hydrogenation mechanisms. Moreover, some methods, such as optimization of reaction systems and other approaches for N2 fixation, to improve the electrocatalytic NRR performance are discussed. Directly suppressing the competing HER seems to be a feasible approach to enhance the NRR performance; however, interestingly, protons are also involved as a reactant in the NRR, and directly suppressing the HER would definitely restrict the NRR. Furthermore, the reaction potentials of the HER and NRR are similar, and the potential of the HER is always lower than that of the NRR under both acidic and alkaline conditions; this indicates that the dominant NRR mechanism will involve vigorous H2 evolution. Therefore, it is necessary to control the HER during the NRR via both catalyst design and optimization of experimental conditions rather than directly suppressing it.
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2016-12-07 , DOI: 10.1039/C6QM00192K
In load-bearing bone tissue engineering (BTE), ionic doping is a promising strategy to make up for the inherent defects of hydroxyapatite (HAp). However, the influence of doped elements on the structures and properties of in vitro mineralized HAp has not been investigated in detail so far. In addition, no systematic investigations have been found comparing the properties of different kinds of element doped HAp-based organic/inorganic composites. In this work, the hydroxyapatite/chitosan composite (CS/HAp) and Mg, Zn, Sr, and Si doped hydroxyapatite/chitosan composites (Mg-CS/HAp, Zn-CS/HAp, Sr-CS/HAp, and Si-CS/HAp) were synthesized by using a facile in situ precipitation method. The impacts of different kinds of doped elements on the crystallinity, crystal morphology, and crystal structure of the mineralized HAp were carefully studied. In addition, we also investigated and compared the surface morphology, surface roughness, thermal stability, mechanical strength, and in vitro cytocompatibility of the five samples in detail. We anticipate that our work could shed new light on the influence of ionic doping on the mineralization of HAp and inspire researchers to prepare an HAp-based organic/inorganic composite load-bearing bone substitute in the future.
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2021-09-20 , DOI: 10.1039/D1QM00896J
A composite cluster composed of Dexter–Silverton structure polyoxometalates (POMs) and porous fluoro-graphdiyne (FGDY) was synthesized and applied for the electrochemical oxygen evolution reaction (OER). Compared with the original POMs and FGDY, the composite cluster Co5.7Ni2.3W12O42(OH)4@FGDY demonstrates superior performance and stability for the electrochemical OER. The composite cluster exhibited high performance for the OER with low potentials and a small Tafel slope. High catalytic activity could be obtained at a high current density. Co5.7Ni2.3W12O42(OH)4@FGDY exhibits excellent catalytic performance and long stability due to its strong electron-transfer ability in the system, higher conductivity, and structural advantage of pores in FGDY. This would open access and guide us to synthesize novel composite clusters based on polyoxometalates and graphdiyne.
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2021-06-28 , DOI: 10.1039/D1QM90052H
The first page of this article is displayed as the abstract.
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2021-08-25 , DOI: 10.1039/D1QM90059E
The first page of this article is displayed as the abstract.
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2021-09-22 , DOI: 10.1039/D1QM90068D
The first page of this article is displayed as the abstract.
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: , DOI: 10.1039/C8QM90003E
The first page of this article is displayed as the abstract.
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2020-06-25 , DOI: 10.1039/D0QM00157K
We present a series of conjugated molecules for colourimetric and fluorimetric sensing of alkali metal cations Na+ and K+. The dye molecules are based on an electron-rich bithiophene core bridged by an oligoethylene glycol bridge capable of selectively binding either sodium or potassium. The molecules are further functionalised with electron-rich or electron-deficient moieties to modulate the band gap and thus shift the absorbance across the visible range. We observe distinct colour changes and high selectivity for alkali metal cations at millimolar concentrations. We moreover see highly selective fluorimetric responses with the molecules exhibiting either turn-on, turn-off or ratiometric sensing behaviour. We finally demonstrate a dual optical sensor capable of distinguishing between sodium and potassium in solution.
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2019-05-24 , DOI: 10.1039/C9QM00257J
One stumbling block for the biomedical applications of BODIPY is its poor water solubility. Herein, a type of nanocomposite named CBNPs was fabricated via the noncovalent interactions between carbon dots (CDs) and BODIPY, in which the solubility of BODIPY was improved significantly, followed by enhanced photodynamic therapy (PDT) effects through a fluorescence resonance energy transfer (FRET) mechanism. This work provides a conventional strategy to improve the bioavailability of hydrophobic functional materials and demonstrates the great potential of CD-based hybrids in biomedical fields.
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2017-04-03 , DOI: 10.1039/C7QM00076F
This manuscript reports the control of the luminescence properties of organoboron complexes between fluorescence aggregation-caused quenching (ACQ) and aggregation-induced emission (AIE) with or without a chemical bond at a single site in the pyridinoiminate skeleton. Novel boron complexes with (FBPI) and without (BPI) the fused structure in the ligand moiety were designed and synthesized. From the optical measurements, it was demonstrated that their solution- and solid-state emission behaviors oppositely varied with the presence of the fused structures. FBPI showed critical ACQ in a poor solvent. In contrast, BPI presented AIE behaviors. Additionally, from further evaluation of the solid-state emissive properties, it was shown that both boron complexes had crystallization-induced emission enhancement (CIEE) properties. Finally, it was demonstrated that reversible regulation of the emission intensity by external stimuli such as heating and solvent vapor fuming was accomplished with BPI based on the CIEE properties.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | ENGINEERING, CHEMICAL 工程:化工3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.90 | 50 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
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